3-Aminopropane-1-sulfonyl fluoride hydrochloride
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Overview
Description
3-Aminopropane-1-sulfonyl fluoride hydrochloride is an organic compound with the molecular formula C3H9ClFNO2S. It is a sulfonyl fluoride derivative, known for its reactivity and utility in various chemical and biological applications. This compound is often used in research settings due to its unique properties and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopropane-1-sulfonyl fluoride hydrochloride typically involves the reaction of 3-aminopropane-1-sulfonic acid with a fluorinating agent such as sulfur tetrafluoride. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl fluoride group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-Aminopropane-1-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous base to form 3-aminopropane-1-sulfonic acid and hydrogen fluoride.
Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Hydrolysis Agents: Water, aqueous base
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as sulfonamides, sulfonate esters, and sulfonate thioesters can be formed.
Hydrolysis Products: 3-Aminopropane-1-sulfonic acid and hydrogen fluoride
Reduction Products: Sulfonamides
Scientific Research Applications
3-Aminopropane-1-sulfonyl fluoride hydrochloride is utilized in various scientific research applications, including:
Chemistry: Used as a reagent for the synthesis of sulfonyl fluoride derivatives and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition mechanisms, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Investigated for its potential as a pharmacological agent due to its ability to modify biological targets.
Industry: Utilized in the development of materials with specific chemical properties, such as self-assembled monolayers for surface modification.
Mechanism of Action
The mechanism of action of 3-Aminopropane-1-sulfonyl fluoride hydrochloride involves the interaction of the sulfonyl fluoride group with nucleophilic residues in target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification or inhibition of the target molecule’s function. The compound’s reactivity with nucleophiles makes it a valuable tool for studying enzyme mechanisms and protein structures.
Comparison with Similar Compounds
Similar Compounds
- 3-Aminopropane-1-sulfonic acid
- 3-Aminopropane-1-thiol
- 3-Aminopropane-1-sulfonyl chloride
Uniqueness
3-Aminopropane-1-sulfonyl fluoride hydrochloride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability compared to other sulfonyl derivatives. This makes it particularly useful for applications requiring selective modification of nucleophilic residues in biological and chemical systems.
Properties
IUPAC Name |
3-aminopropane-1-sulfonyl fluoride;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8FNO2S.ClH/c4-8(6,7)3-1-2-5;/h1-3,5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLYPNSUYALIQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CS(=O)(=O)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClFNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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